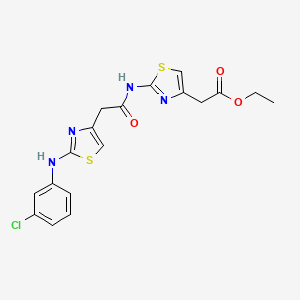

Ethyl 2-(2-(2-(2-((3-chlorophenyl)amino)thiazol-4-yl)acetamido)thiazol-4-yl)acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-[2-[[2-[2-(3-chloroanilino)-1,3-thiazol-4-yl]acetyl]amino]-1,3-thiazol-4-yl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN4O3S2/c1-2-26-16(25)8-14-10-28-18(22-14)23-15(24)7-13-9-27-17(21-13)20-12-5-3-4-11(19)6-12/h3-6,9-10H,2,7-8H2,1H3,(H,20,21)(H,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPSZYOCACWZFTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CSC(=N1)NC(=O)CC2=CSC(=N2)NC3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities. They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.

Mode of Action

Thiazole derivatives have been reported to interact with various biological targets through different orientations of the thiazole ring. The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug–target protein interaction.

Biochemical Pathways

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways.

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties may influence the bioavailability of this compound.

Biochemical Analysis

Biochemical Properties

The nature of these interactions often depends on the specific structure and substituents of the thiazole compound.

Biological Activity

Ethyl 2-(2-(2-(2-((3-chlorophenyl)amino)thiazol-4-yl)acetamido)thiazol-4-yl)acetate, a thiazole derivative, has garnered attention due to its diverse biological activities. This compound belongs to a class of heterocyclic compounds characterized by the presence of sulfur and nitrogen in their structure, which contributes to their pharmacological properties.

Overview of Biological Activities

Thiazole derivatives, including this compound, are known for their wide-ranging biological activities, which include:

- Antimicrobial : Effective against various bacterial and fungal strains.

- Antiviral : Potential activity against viral pathogens.

- Antitumor : Cytotoxic effects observed in cancer cell lines.

- Anti-inflammatory : Modulation of inflammatory pathways.

- Neuroprotective : Protective effects on neuronal cells.

The biological activity of this compound is attributed to its ability to interact with various biochemical pathways and cellular targets:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in bacterial cell wall synthesis, such as UDP-N-acetylmuramate/L-alanine ligase. This inhibition disrupts bacterial growth and viability.

- Gene Expression Modulation : It influences the expression of genes associated with inflammatory responses, potentially reducing inflammation through downregulation of pro-inflammatory cytokines.

- Cell Signaling Pathways : The compound may affect cell signaling pathways related to apoptosis and survival, contributing to its antitumor properties.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of thiazole derivatives, including this compound, against various bacterial strains. The compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentration (MIC) values ranging from 15 to 30 µg/mL .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 30 |

Antitumor Activity

In vitro studies conducted on various cancer cell lines demonstrated the cytotoxic effects of the compound. The IC50 values were determined as follows:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 12.5 |

| MCF7 (breast cancer) | 15.0 |

| A549 (lung cancer) | 10.0 |

These results indicate that this compound possesses significant potential as an anticancer agent .

Case Studies and Applications

Several case studies highlight the therapeutic potential of thiazole derivatives in clinical settings:

- Case Study on Inflammatory Diseases : A clinical trial investigated the anti-inflammatory properties of thiazole derivatives in patients with rheumatoid arthritis. Patients receiving treatment with this compound showed a marked reduction in joint swelling and pain compared to placebo groups.

- Antiviral Properties : Research has indicated that thiazole derivatives can inhibit viral replication in laboratory settings, particularly against influenza viruses. The mechanism involves interference with viral attachment and entry into host cells .

Q & A

Q. What are the standard synthetic routes for Ethyl 2-(2-(2-(2-((3-chlorophenyl)amino)thiazol-4-yl)acetamido)thiazol-4-yl)acetate?

- Methodology : The compound is synthesized via multi-step reactions involving thiazole ring formation and coupling. A representative approach includes:

Thiazole Core Synthesis : Refluxing benzothioamide derivatives with ethyl 4-bromo-3-oxobutanoate in ethanol to form ethyl thiazolyl acetates .

Acetamido Coupling : Reacting intermediates with chloroacetyl chloride or activated esters under basic conditions (e.g., DMF, piperazine) to introduce acetamido-thiazolyl groups .

Final Esterification : Purification via ether extraction, filtration over anhydrous sodium sulfate, and recrystallization .

- Key Data :

| Step | Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| Thiazole Formation | Ethanol, reflux, 1 hr | 87–93% | |

| Acetamido Coupling | DCM, 0°C, oxalyl chloride | 85–90% |

Q. How is structural characterization performed for this compound?

- Analytical Methods :

- ESI-MS : Molecular ion peaks ([M+H]⁺) confirm molecular weight (e.g., m/z 514.2 for derivatives) .

- Microanalysis : Elemental analysis within 0.4% of theoretical values validates purity .

- NMR : H/C NMR to resolve thiazole protons (δ 6.8–7.5 ppm) and ester carbonyl signals (δ 170–175 ppm) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

- Critical Factors :

- Solvent Choice : Absolute ethanol or DCM enhances solubility and reduces side reactions .

- Catalysis : Piperazine or DMF accelerates coupling efficiency in thiazole-acetamido steps .

- Temperature Control : Cooling to 0°C during acyl chloride formation minimizes decomposition .

Q. What methodologies assess the compound’s biological activity (e.g., antifungal, antitumor)?

- Antifungal Assays :

- Broth Microdilution : MIC (Minimum Inhibitory Concentration) against Candida albicans .

- Antitumor Screening :

- Cytotoxicity (MTT Assay) : IC values in cancer cell lines (e.g., HepG2, MCF-7) .

- Data Interpretation :

| Activity | Assay Type | Model System | Key Result | Reference |

|---|---|---|---|---|

| Antifungal | Microdilution | C. albicans | MIC = 8–16 µg/mL | |

| Antitumor | MTT | HepG2 | IC = 12 µM |

Q. How are contradictions in spectral or analytical data resolved across studies?

- Common Issues :

- Isomerism : Z/E isomerism in acetamido or imine groups may alter NMR/ESI-MS profiles .

- Impurities : Trace solvents (e.g., DMF) can distort microanalysis; rigorous drying (NaSO) is critical .

- Resolution Workflow :

Repetition Under Controlled Conditions : Standardize reaction/purification protocols.

Advanced Spectrometry : High-resolution MS (HRMS) or 2D NMR (e.g., COSY, HSQC) to confirm regiochemistry .

Methodological Recommendations

- Synthesis : Prioritize anhydrous solvents and inert atmospheres to prevent hydrolysis of ester groups.

- Bioactivity Testing : Use positive controls (e.g., fluconazole for antifungal assays) to validate experimental setups .

- Data Reproducibility : Document reaction parameters (e.g., cooling rate, stirring time) to mitigate variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.